molecular formula C8H10ClN B13124801 2-(2-Chloroethyl)-4-methylpyridine

2-(2-Chloroethyl)-4-methylpyridine

Cat. No.: B13124801
M. Wt: 155.62 g/mol
InChI Key: OJXFDPDTMVCISW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloroethyl)-4-methylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a chloroethyl group at the second position and a methyl group at the fourth position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethyl)-4-methylpyridine can be achieved through several methods. One common method involves the reaction of 4-methylpyridine with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethyl)-4-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Elimination Reactions: Strong bases such as potassium hydroxide or sodium ethoxide are used to promote the elimination reaction.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize the methyl group.

Major Products Formed

    Substitution Reactions: The major products include 2-(2-azidoethyl)-4-methylpyridine, 2-(2-thiocyanatoethyl)-4-methylpyridine, and 2-(2-aminoethyl)-4-methylpyridine.

    Elimination Reactions: The major product is 2-vinylpyridine.

    Oxidation Reactions: The major product is 2-(2-chloroethyl)-4-carboxypyridine.

Scientific Research Applications

2-(2-Chloroethyl)-4-methylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)-4-methylpyridine involves its interaction with nucleophiles in biological systems. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzyme activity and disruption of cellular processes. This mechanism is similar to that of other alkylating agents used in chemotherapy .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloroethyl)pyridine: Lacks the methyl group at the fourth position.

    4-Methylpyridine: Lacks the chloroethyl group at the second position.

    2-(2-Chloroethyl)-4-ethylpyridine: Has an ethyl group instead of a methyl group at the fourth position.

Uniqueness

2-(2-Chloroethyl)-4-methylpyridine is unique due to the presence of both the chloroethyl and methyl groups, which confer specific reactivity and properties. The combination of these functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C8H10ClN

Molecular Weight

155.62 g/mol

IUPAC Name

2-(2-chloroethyl)-4-methylpyridine

InChI

InChI=1S/C8H10ClN/c1-7-3-5-10-8(6-7)2-4-9/h3,5-6H,2,4H2,1H3

InChI Key

OJXFDPDTMVCISW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)CCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.